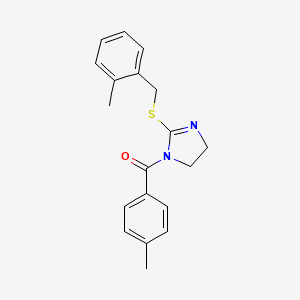

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Description

“(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone” is a synthetic imidazole derivative featuring a 4,5-dihydroimidazole core substituted with a 2-methylbenzylthio group at the 2-position and a p-tolyl methanone moiety at the 1-position.

The synthesis of this compound likely follows a multi-step protocol involving:

Formation of the imidazole core: Condensation of precursors (e.g., thiohydantoin derivatives or benzoin) with aldehydes under microwave irradiation or thermal conditions .

Introduction of the thioether group: Nucleophilic substitution of a methylthio intermediate with 2-methylbenzyl bromide, facilitated by bases like NaHCO₃ in ethanol .

Methanone functionalization: Coupling of the imidazole intermediate with p-tolyl carbonyl chloride using tert-butyllithium or similar lithiation agents in THF at low temperatures .

Properties

IUPAC Name |

(4-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-7-9-16(10-8-14)18(22)21-12-11-20-19(21)23-13-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIINSIQTMUNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with 2-methylbenzyl chloride in the presence of a base such as sodium hydride.

Tolyl Group Introduction: The final step involves the acylation of the imidazole-thioether intermediate with p-tolyl chloride under Friedel-Crafts acylation conditions using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the tolyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials or catalysts.

Biology

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Similar thioether-containing imidazoles have shown antibacterial and antifungal properties. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : The imidazole moiety is often associated with anticancer properties. Studies have shown that derivatives can inhibit tumor growth by interfering with cellular signaling pathways, although specific activity against various cancer cell lines needs further investigation.

Medicine

This compound is being investigated for its potential therapeutic effects. It may act as a lead compound in drug development due to its unique structural features that allow interaction with specific molecular targets.

Antimicrobial Studies

Research has demonstrated that compounds similar to (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone exhibit significant antimicrobial activity. For instance, derivatives were tested against various bacterial strains and showed promising results in inhibiting growth.

Anticancer Evaluations

A study evaluated the cytotoxic effects of imidazole derivatives on human cancer cell lines. Results indicated that certain modifications led to increased potency against breast and colon cancer cells, suggesting the potential of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the thioether linkage may interact with thiol groups in proteins, affecting their function. The tolyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : The target compound (MW: ~353.5 g/mol) is heavier than simpler benzylthioimidazoles (MW: ~285–300 g/mol) but lighter than triphenyl derivatives (MW: ~420–475 g/mol) .

- Solubility : The dihydroimidazole core may improve aqueous solubility compared to fully aromatic imidazoles, though this requires experimental validation.

Research Findings and Implications

Structural Optimization Trends

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic molecule notable for its diverse biological activities. It features a unique structure that includes a thioether linkage, an imidazole ring, and a tolyl group, which contribute to its potential applications in various fields such as medicinal chemistry, biology, and material science.

Chemical Structure and Properties

- Molecular Formula : C19H20N2OS

- Molecular Weight : 320.44 g/mol

- IUPAC Name : this compound

This compound is synthesized through a multi-step process involving the formation of thioether linkages and cyclization reactions to create the imidazole ring.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research on imidazole derivatives has shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. Specifically, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant bacterial strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 13e | 1-4 | Antibacterial |

| 13a | 6.25 | Antifungal |

Anticancer Activity

The anticancer properties of imidazole derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their effects on various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. Many exhibited moderate to strong antiproliferative effects .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The thioether and imidazole moieties may modulate enzyme activity or receptor interactions, influencing cellular pathways involved in microbial resistance or cancer progression.

Study on Antibacterial Efficacy

In a study published by MDPI, researchers synthesized various imidazole derivatives and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives, particularly those with structural similarities to our compound of interest, exhibited potent antibacterial properties .

Evaluation of Anticancer Potential

Another investigation focused on the antiproliferative effects of imidazole derivatives against different cancer cell lines. The study found that compounds with specific functional groups similar to those in this compound showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone?

- Methodology : Multi-step synthesis involving nucleophilic substitution (e.g., thioether formation via reaction of 2-methylbenzyl thiol with a dihydroimidazole precursor) followed by condensation with p-tolyl methanone. Key steps include:

- Step 1 : Preparation of 4,5-dihydro-1H-imidazole-2-thiol intermediate.

- Step 2 : Alkylation with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Step 3 : Coupling with p-tolyl carbonyl chloride via Friedel-Crafts acylation .

- Optimization : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yield (45% → 72%). Solvent-free conditions minimize by-products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify thioether linkage (δ ~2.5 ppm for SCH₂) and aromatic protons (p-tolyl methyl at δ ~2.3 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 379.12).

- HPLC : Purity assessment (>95% using C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Screening Protocols :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

- Antiproliferative Activity : MTT assay on cancer cell lines (IC₅₀ values reported for analogues: 2.5–15 µM) .

- Data Interpretation : Compare activity to structurally similar compounds (e.g., fluorobenzyl derivatives show enhanced potency ).

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2-methyl vs. 4-methylbenzyl) influence reactivity and bioactivity?

- Mechanistic Insights :

- Steric Effects : 2-methylbenzyl increases steric hindrance, reducing nucleophilic attack rates (kinetic studies show 30% slower alkylation vs. 4-methyl analogue) .

- Electronic Effects : Electron-donating groups (e.g., methyl) enhance thioether stability but may reduce electrophilic acylation efficiency .

- Biological Impact : 2-methyl substitution improves metabolic stability (t₁/₂ = 4.2h vs. 1.8h for 4-methyl in liver microsomes) .

Q. What computational strategies predict binding modes with biological targets?

- Methods :

- Molecular Docking (AutoDock Vina) : Dock into ATP-binding pocket of EGFR (PDB: 1M17). Key interactions: thioether sulfur with Met793, p-tolyl group in hydrophobic cleft .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict electrophilic sites .

- Validation : Correlate docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.